S-Propargyl-cysteine: A Technical Guide to a Novel Endogenous Hydrogen Sulfide Donor
S-Propargyl-cysteine: A Technical Guide to a Novel Endogenous Hydrogen Sulfide Donor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (H₂S), a gasotransmitter, plays a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has been extensively explored, yet its gaseous nature and rapid metabolism present significant challenges for clinical application. S-Propargyl-cysteine (SPRC), a water-soluble, cysteine-based compound, has emerged as a promising H₂S donor. SPRC acts as a substrate for the endogenous enzyme cystathionine γ-lyase (CSE), leading to a slow and sustained release of H₂S. This technical guide provides a comprehensive overview of SPRC, detailing its mechanism of action, synthesis, and therapeutic applications in cardiovascular diseases, neuroprotection, cancer, and inflammation. The guide includes structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.
Introduction to S-Propargyl-cysteine (SPRC)
S-Propargyl-cysteine (SPRC) is a synthetic analogue of S-allylcysteine (SAC), a compound found in aged garlic extract.[1][2] As a novel hydrogen sulfide (H₂S)-modulated agent, SPRC has garnered significant attention for its potential therapeutic applications.[1] It is a water-soluble compound that serves as a substrate for the enzyme cystathionine γ-lyase (CSE), a key enzyme in the endogenous production of H₂S.[3] This enzymatic conversion allows for a controlled and sustained release of H₂S, overcoming the limitations of traditional H₂S donors like sodium hydrosulfide (NaHS), which release H₂S in a rapid and transient burst.[4]
The therapeutic effects of SPRC are largely attributed to its ability to modulate endogenous H₂S levels, which in turn influences a variety of cellular signaling pathways. These pathways are implicated in processes such as angiogenesis, apoptosis, inflammation, and oxidative stress.[5][6] Preclinical studies have demonstrated the efficacy of SPRC in various disease models, including cardiovascular diseases, neurodegenerative disorders, cancer, and inflammatory conditions.[1][7][8][9]
Mechanism of Action: H₂S Donation
The primary mechanism by which SPRC exerts its biological effects is through the enzymatic generation of H₂S. This process is primarily mediated by cystathionine γ-lyase (CSE), one of the three key enzymes responsible for endogenous H₂S production, the others being cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[10][11]
SPRC acts as a substrate for CSE, which catalyzes the β-elimination of the propargyl group, leading to the formation of pyruvate, ammonia, and thiopropargyl mercaptan, which then releases H₂S.[2][12] This enzymatic reaction allows for a slower and more sustained release of H₂S compared to inorganic sulfide salts like NaHS.[4]
The following diagram illustrates the enzymatic release of H₂S from SPRC by CSE.
Figure 1: Enzymatic H₂S Release from SPRC.
Data Presentation
Comparative H₂S Release Profiles
The H₂S-releasing kinetics of SPRC are a key feature that distinguishes it from other H₂S donors. The following table summarizes the available data on the release profiles of SPRC, GYY4137 (a slow-releasing donor), and NaHS (a fast-releasing donor).
| Donor | Concentration | Release Profile | Peak H₂S Concentration | Duration of Release | Reference |
| NaHS | 400 µM | Rapid burst | ~400 µM | < 90 minutes | [9][13] |
| GYY4137 | 400 µM | Slow and sustained | < 20 µM | Up to 7 days | [9][13] |
| SPRC | N/A | Slow and sustained (enzyme-dependent) | N/A (increases endogenous production) | Sustained | [4] |
Note: Direct comparative quantitative data for SPRC under the same conditions as NaHS and GYY4137 is limited in the reviewed literature. SPRC's release is dependent on enzymatic activity.
Pharmacokinetic Parameters of SPRC
Pharmacokinetic studies in beagle dogs and rats have provided valuable insights into the absorption, distribution, metabolism, and excretion of SPRC.
| Parameter | Beagle Dog (20 mg/kg) | Rat (75 mg/kg) | Reference |
| Bioavailability (Oral) | ~112% | 94.7% - 97.0% | [10][14] |
| Tmax (Oral) | 0.33 ± 0.20 h | N/A | [10] |
| Plasma Half-life (t½) | 14.7 h (IV), 16.5 h (Oral) | ~3 h | [4][10] |
| Clearance (CL) | 0.4 ml/min/kg (IV) | N/A | [10] |
| Volume of Distribution (Vd) | 0.56 L/kg (IV) | N/A | [10] |
| Major Metabolic Pathway | N/A | N-acetylation | [15] |
Therapeutic Efficacy of SPRC in Preclinical Models
The therapeutic potential of SPRC has been demonstrated in a variety of preclinical disease models.
| Disease Model | Species | Key Findings | Quantitative Data | Reference |
| Myocardial Infarction | Rat | Cardioprotective, reduced infarct size, improved cardiac function. | Infarct size reduced from 36.0% to 20.8%. | [6] |
| Heart Failure | Rat | Reduced infarct size and myocardial fibrosis, improved cardiac function. | Infarct size reduced from 39.01% to 16.61% (CR-SPRC). | [12][16] |
| Ischemic Stroke | Rat | Neuroprotective, reduced brain infarction size, improved neurological behavior. | Significant reduction in infarct size. | [3][7][13] |
| Gastric Cancer | Nude Mice | Suppressed tumor growth. | Tumor growth inhibition rate of 40-75% (50-100 mg/kg). | [17] |
| Rheumatoid Arthritis | Rat | Ameliorated severity of arthritis, inhibited inflammatory response. | Significant reduction in inflammatory markers. | [8] |
| Atherosclerosis | Mouse | Reduced plasma lipid levels, increased collagen content in plaques. | Significant reduction in TUNEL-positive nuclei. | [18] |
Experimental Protocols
Synthesis and Purification of S-Propargyl-cysteine (SPRC)
Materials:
-
L-cysteine
-
Propargyl bromide
-
Methanol
-
Sodium metal (Na)
-
Argon gas
-
0°C ice bath
-
Ethanol-water mixture for recrystallization
Procedure:
-
Dissolve L-cysteine in methanol in a reaction vessel.
-
Bubble argon gas through the solution to create an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium metal to the solution to form the sodium salt of cysteine.
-
Add propargyl bromide dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to proceed to completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol-water mixture.[4]
-
Verify the final product by ¹H nuclear magnetic resonance (NMR) spectroscopy.
Measurement of H₂S Concentration (Methylene Blue Assay)
Principle: This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which can be quantified spectrophotometrically.[11][19][20][21][22]
Reagents:
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
Sodium hydroxide (NaOH)
-
Phosphate buffered saline (PBS)
Procedure:
-
Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add to a tube containing zinc acetate to trap H₂S as zinc sulfide (ZnS).
-
Protein Precipitation: For plasma or tissue homogenates, add TCA to precipitate proteins. Centrifuge to pellet the precipitate.
-
Color Development: To the supernatant (or directly to the ZnS-containing solution for in vitro assays), add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Quantification: Determine the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of NaHS.
In Vitro Cystathionine γ-Lyase (CSE) Activity Assay
Principle: CSE activity can be determined by measuring the rate of H₂S production from a substrate, such as L-cysteine or SPRC. The produced H₂S is trapped and quantified using the methylene blue assay.
Reagents:
-
Cell or tissue lysate containing CSE
-
L-cysteine or S-Propargyl-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, a cofactor for CSE)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Reagents for the Methylene Blue Assay
Procedure:
-
Prepare cell or tissue lysates in a suitable buffer.
-
In a reaction tube, combine the lysate, PLP, and the reaction buffer.
-
Initiate the reaction by adding the substrate (L-cysteine or SPRC).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and trap the H₂S produced using zinc acetate.
-
Quantify the amount of H₂S using the Methylene Blue Assay as described above.
-
Calculate CSE activity as the amount of H₂S produced per unit of protein per unit of time.
In Vivo Myocardial Infarction Model (Rat)
Procedure:
-
Anesthetize the rat (e.g., with sodium pentobarbital).
-
Intubate the animal and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.[1][5][10][23]
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture to induce myocardial ischemia.[1][5][10][23]
-
Confirm ischemia by observing the blanching of the myocardial tissue distal to the ligature.
-
Close the chest in layers.
-
Administer SPRC or vehicle control at the desired dose and time points (pre- or post-ligation).
-
After a specified period (e.g., 24 hours or several weeks), sacrifice the animal and harvest the heart.
-
Assess the infarct size using triphenyltetrazolium chloride (TTC) staining and evaluate cardiac function using echocardiography.[12][16]
In Vitro Neuroprotection Assay (SH-SY5Y Cells)
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed the cells in 96-well plates.
-
Induce oxidative stress by treating the cells with a neurotoxic agent such as amyloid-beta peptide (Aβ), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA).[14][15][24][25]
-
Co-treat or pre-treat the cells with various concentrations of SPRC.
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): After the treatment period, add MTT solution to the wells and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. Increased absorbance indicates higher cell viability.[24][25]
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): Incubate the cells with DCFH-DA dye. The fluorescence intensity, measured using a fluorescence plate reader, is proportional to the intracellular ROS levels.[14][15]
-
Lactate Dehydrogenase (LDH) Assay: Measure the LDH released into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[14]
Signaling Pathways and Visualizations
SPRC-derived H₂S modulates several key signaling pathways involved in its therapeutic effects. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Pro-Angiogenic H₂S/VEGFR2/STAT3 Signaling Pathway
SPRC promotes angiogenesis through the activation of the STAT3 signaling pathway, which involves an interaction with VEGFR2.
Figure 2: H₂S/VEGFR2/STAT3 Signaling Pathway.
Anti-Inflammatory NF-κB Signaling Pathway
SPRC exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Figure 3: Anti-Inflammatory NF-κB Pathway.
Conclusion
S-Propargyl-cysteine represents a significant advancement in the development of H₂S-based therapeutics. Its ability to act as a substrate for endogenous CSE allows for a controlled and sustained release of H₂S, offering a more physiologically relevant mode of action compared to traditional H₂S donors. The preclinical data strongly support its therapeutic potential across a range of diseases, including cardiovascular disorders, neurodegeneration, cancer, and inflammation. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the promising therapeutic applications of SPRC. Future research should focus on elucidating the precise molecular targets of SPRC-derived H₂S and translating the compelling preclinical findings into clinical applications.
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